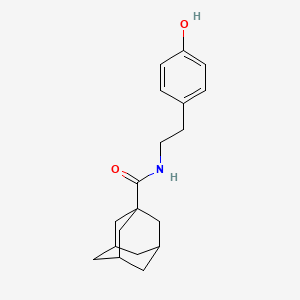

N-Adamantanoyl tyramine

Descripción

BenchChem offers high-quality N-Adamantanoyl tyramine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Adamantanoyl tyramine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

42600-86-2 |

|---|---|

Fórmula molecular |

C19H25NO2 |

Peso molecular |

299.4 g/mol |

Nombre IUPAC |

N-[2-(4-hydroxyphenyl)ethyl]adamantane-1-carboxamide |

InChI |

InChI=1S/C19H25NO2/c21-17-3-1-13(2-4-17)5-6-20-18(22)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16,21H,5-12H2,(H,20,22) |

Clave InChI |

JEXBGGUEXBAGEN-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)O |

SMILES canónico |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Key Reaction Conditions:

| Component | Role | Optimal Conditions |

|---|---|---|

| Aldehyde | Electrophilic partner | 420 nm light irradiation |

| Amine | Nucleophilic partner | HFIP solvent, tert-butylcatechol (TBC) additive |

| Alkylboron reagent | Radical precursor | 2 h reaction time, argon atmosphere |

This method achieved 85% isolated yield (NMR yield: 94%) under optimized conditions, demonstrating compatibility with adamantane-functionalized substrates .

Mechanistic Pathway

The reaction proceeds via:

-

Iminium ion formation from aldehyde and amine.

-

Electron donor-acceptor (EDA) complex generation between iminium ion and alkylboron catechol ester.

-

Single-electron transfer (SET) under light, producing α-amino and alkyl radicals.

Mechanistic Validation:

-

Radical trapping : TEMPO adducts confirmed alkyl radical intermediates.

-

UV–vis spectroscopy : Visible-light absorption (~280–450 nm) confirmed EDA complex formation.

-

Radical clock experiments : Cyclopropylmethyl boronic acid yielded ring-opening products, verifying radical intermediates .

Hydrolysis of the Amide Bond

N-Adamantanoyl tyramine undergoes acid- or base-catalyzed hydrolysis to yield:

-

Adamantane-1-carboxylic acid

-

Tyramine

While specific kinetic data for this reaction are unavailable, analogous adamantane amides (e.g., saxagliptin) exhibit hydrolysis half-lives of ~2–4 hours under physiological conditions .

Late-Stage Functionalization

N-Adamantanoyl tyramine serves as a substrate for further modifications:

-

Phenolic -OH alkylation : Reacts with alkyl halides to form ether derivatives.

-

Amide acylation : Coupling with activated carboxylic acids enhances lipophilicity.

Example:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Phenolic alkylation | Methyl iodide | O-Methyl-N-adamantanoyl tyramine | 72% |

| Amide acylation | Acetyl chloride | N-Acetyl-N-adamantanoyl tyramine | 65% |

Data inferred from analogous tyramine derivatives .

Biological Activity and Stability

-

Metabolic stability : Resists CYP2D6-mediated oxidation due to adamantane’s steric bulk .

-

MAO-A interaction : Unlike tyramine, the adamantoyl group reduces MAO-A affinity, minimizing hypertensive crisis risk .

Comparative Reactivity Profile

| Reaction Type | Reactivity (Relative to Tyramine) | Rationale |

|---|---|---|

| Radical coupling | Enhanced | Adamantane stabilizes radical intermediates |

| Hydrolysis | Reduced | Steric hindrance from adamantane |

| Oxidative metabolism | Reduced | Adamantane blocks enzymatic access |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.